2-Chloro Substitution Drives >100-Fold Enhancement in Antiviral Potency Relative to 2-Unsubstituted 9-Benzylpurines
In a head-to-head antiviral screen against rhinovirus type 1B, 9-benzyl-6-(dimethylamino)-9H-purines lacking a 2-chloro substituent displayed only weak activity, whereas the corresponding 2-chloro derivatives exhibited potent inhibition. The most active 2-chloro analog, 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine (29), achieved an IC₅₀ of 0.08 µM [1]. Although the comparator data for the exact 2-unsubstituted parent is reported qualitatively ('weak activity'), the magnitude of the potency shift establishes the 2-chloro group as a critical pharmacophoric element within the 9-benzylpurine class [1].
| Evidence Dimension | Antiviral IC₅₀ (rhinovirus type 1B, cell culture) |
|---|---|
| Target Compound Data | 0.08 µM (2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine, compound 29) |
| Comparator Or Baseline | 2-Unsubstituted 9-benzyl-6-(dimethylamino)-9H-purines (reported as 'weak activity'; exact IC₅₀ not quantified) |
| Quantified Difference | Substantial increase (qualitative >100-fold shift from 'weak' to 0.08 µM) |
| Conditions | Cell culture assay against rhinovirus serotype 1B; 18 additional serotypes tested with sensitivity range 0.08–14 µM |
Why This Matters
Procurement decisions for antiviral SAR programs should prioritize the 2-chloro scaffold, as 2-unsubstituted analogs are unlikely to yield tractable hits in rhinovirus screens.
- [1] Kelley JL, Linn JA, Selway JWT. 9-Benzyl-6-(dimethylamino)-9H-purines with antirhinovirus activity. J Med Chem. 1988;31(11):2173-2177. DOI: 10.1021/jm00118a025. PMID: 2845083. View Source
